methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Overview
Description
Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H19NO4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.13140809 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory and Antitumor Activities
Compounds with similar structures have been synthesized and evaluated for their potential anti-inflammatory and antitumor activities. For instance, derivatives of thieno[2,3-b]pyridine have been studied for their anti-inflammatory properties as part of research programs targeting novel molecules with potential therapeutic applications (Moloney, 2001). Similarly, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates were synthesized and shown to inhibit tumor cell growth, indicating promising applications in cancer research (Queiroz et al., 2011).
Cardiovascular Research
In cardiovascular research, derivatives like 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate have been synthesized and tested for their effects on calcium channels, coronary vasodilation, and antihypertensive activities. These studies contribute to the development of new cardiovascular agents (Adachi et al., 1988).
Photoreactive Studies
The photoreactive properties of pyridine derivatives have been explored, showing potential applications in photochemistry. For example, the UV-irradiation of methyl 4-pyridinecarboxylate in various conditions led to different methoxylation patterns, indicating the influence of atmospheric conditions on photoreactions (Sugiyama et al., 1984).
Scaffold for Highly Functionalized Compounds
Another study focused on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as convenient scaffolds for creating highly functionalized isoxazole-annulated heterocycles. These compounds have potential applications in medicinal chemistry and the synthesis of complex organic molecules (Ruano et al., 2005).
Insecticidal Properties
Research has also extended into the insecticidal properties of pyridine derivatives. Studies have synthesized and evaluated the toxicity of pyridine derivatives against specific pests, offering potential applications in agricultural chemistry (Bakhite et al., 2014).
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-12-17(22(25)27-3)18(13-7-6-8-14(11-13)26-2)19-20(23-12)15-9-4-5-10-16(15)21(19)24/h4-11,18,23H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQHFZDTFPDRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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